molecular formula C28H26N4O2S B7727812 4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile

4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile

Cat. No.: B7727812
M. Wt: 482.6 g/mol
InChI Key: BVSHIGKRWJRVNN-UHFFFAOYSA-N
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Description

4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile involves multiple steps, starting with the preparation of the pyrimidoquinoline core. This can be achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-[8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S/c1-16-4-6-18(7-5-16)15-35-27-31-25-24(26(34)32-27)22(19-10-8-17(14-29)9-11-19)23-20(30-25)12-28(2,3)13-21(23)33/h4-11,22H,12-13,15H2,1-3H3,(H2,30,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSHIGKRWJRVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=C(C=C5)C#N)C(=O)CC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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